N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide
Description
Chemical Identity and Nomenclature
Structural and Nomenclatural Details
The compound’s IUPAC name, N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide , reflects its benzamide backbone, a hydroxy group at the ortho position, and a 4-aminomethyl-substituted phenyl moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 926271-67-2 |
| SMILES | O=C(NC1=CC=C(CN)C=C1)C2=CC=CC=C2O |
| InChIKey | HJXDCJDHQUQKKW-UHFFFAOYSA-N |
Its structure comprises:
- A benzamide core with a hydroxy group at position 2.
- A 4-aminomethylphenyl group attached to the amide nitrogen, introducing a secondary amine and a methylene spacer.
Structural Analysis
The 2-hydroxybenzamide moiety enables hydrogen bonding via the hydroxyl group, while the aminomethylphenyl substituent enhances solubility and allows for further functionalization. The benzamide core is a common pharmacophore in antifungal and anticancer agents, suggesting potential bioactivity.
Historical Development and Discovery
The synthesis of benzamide derivatives often involves amide bond formation between carboxylic acids and amines. For this compound, methods may include:
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDCJDHQUQKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Acylation Reactions
The hydroxyl group undergoes acylation with acyl chlorides to form ester derivatives. This reaction typically employs:
-
Reagents : Benzoyl chloride, acetyl chloride, or trifluoroacetic anhydride
-
Conditions : Anhydrous dichloromethane or THF with pyridine as base (0-5°C → RT)
-
Mechanism : Nucleophilic acyl substitution
Crystallographic studies reveal steric hindrance from the ortho-hydroxy group slows acylation kinetics compared to para-substituted analogues .
Nucleophilic Substitution
The aminomethyl group participates in:
-
Mannich Reactions : With formaldehyde and secondary amines
-
Schiff Base Formation : With aromatic aldehydes
Key Findings :
-
Reaction with benzaldehyde produces N-benzylidene derivatives (83% yield) that exhibit enhanced antimicrobial activity
-
Mannich adducts show 3.2× increased water solubility compared to parent compound
-
Substitution occurs preferentially at the primary amine over phenolic oxygen (DFT-calculated ΔE = 12.7 kcal/mol)
Coordination Chemistry
The compound acts as polydentate ligand through:
-
Phenolic oxygen (pKa = 8.9)
-
Amide carbonyl (νC=O = 1665 cm⁻¹)
-
Aminomethyl nitrogen
Metal Complex Stability Constants (log β) :
| Metal Ion | log β (25°C, I=0.1M KCl) | Coordination Mode |
|---|---|---|
| Cu²⁺ | 8.32 ± 0.15 | N,O-bidentate |
| Fe³⁺ | 9.81 ± 0.23 | O,O-bidentate |
| Zn²⁺ | 5.67 ± 0.18 | Monodentate (O) |
Data from structural analogs shows chelation enhances radical scavenging activity by 47% compared to free ligand .
Enzyme Interaction Studies
Kinetic analyses with proteases reveal:
-
Competitive inhibition of trypsin (Ki = 0.32 μM)
-
Non-competitive inhibition of KLK6 (Ki = 1.45 μM)
Binding Parameters (SPR Analysis) :
| Target Enzyme | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
|---|---|---|---|
| Trypsin | 2.1×10⁵ | 6.7×10⁻³ | 31.9 |
| KLK6 | 8.9×10⁴ | 1.3×10⁻² | 146.2 |
| Plasmin | 4.2×10⁴ | 2.8×10⁻² | 666.7 |
Molecular docking shows the hydroxybenzamide moiety occupies S1 specificity pockets through H-bonding with Ser195 (2.1 Å) .
Oxidative Coupling
Under basic conditions (pH >10), the compound undergoes:
-
Autoxidation : Forms dimeric species via phenolic radical coupling
-
Catalyzed Oxidation : Horseradish peroxidase generates quinoid structures
Reaction Outcomes :
| Condition | Product | Yield | UV-Vis λmax (nm) |
|---|---|---|---|
| Air, pH 12 | Dimeric o-quinone | 34% | 285, 420 |
| HRP/H₂O₂ | Polymeric network | 71% | 295, 575 |
ESR spectroscopy confirms stable semiquinone radical formation (g = 2.0043) .
Metabolic Transformations
In vitro hepatic microsome studies show:
-
Primary pathway: Glucuronidation at phenolic OH (Vmax = 12.3 nmol/min/mg)
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Secondary pathway: N-oxidation of aminomethyl group (Km = 48.2 μM)
Species Variation in Clearance :
| Species | Clint (μL/min/mg) | Major Metabolite |
|---|---|---|
| Human | 23.4 | Glucuronide |
| Rat | 41.7 | N-oxide |
| Dog | 18.9 | Glucuronide |
CYP2C19 and UGT1A9 identified as primary metabolizing enzymes through inhibition studies .
This comprehensive analysis demonstrates N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide's synthetic utility and biological relevance through diverse reaction pathways. The compound's balanced hydrophilicity (cLogP = 1.92) and polar surface area (89.4 Ų) contribute to its versatile reactivity profile.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide has been investigated for its anticancer properties. In a study focusing on similar benzamide derivatives, compounds were evaluated for antiproliferative activities against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that this compound could be a promising candidate for further development in cancer therapies .
Mechanism of Action
The mechanism behind the anticancer activity is believed to involve the stabilization of G-quadruplex structures in DNA, which are implicated in the regulation of gene expression and telomerase activity. Compounds targeting these structures may inhibit tumor growth and proliferation .
Antimicrobial Properties
Research has shown that benzamide derivatives, including this compound, can possess antimicrobial activity. In a comparative study, various synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing that some exhibited potent antimicrobial effects. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .
Synthetic Applications
This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further chemical modifications, enabling the development of derivatives with enhanced biological activities or improved pharmacokinetic profiles. This versatility makes it a valuable building block in drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the hydroxybenzamide moiety can interact with various signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The biological and chemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide with key analogs:
Table 1: Structural and Functional Group Comparisons
Impact of Substituents on Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The aminomethyl and hydroxy groups in this compound improve aqueous solubility compared to halogenated analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide. However, this may reduce membrane permeability relative to trifluoromethyl-containing derivatives. Trifluoromethyl groups (e.g., in and ) significantly enhance lipophilicity and metabolic stability, making such compounds more suitable for central nervous system targets.
- Chloro and trifluoromethyl groups act as electron-withdrawing moieties, altering reactivity in nucleophilic substitution reactions.
Biological Activity
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, commonly referred to as 4-(aminomethyl)-2-hydroxybenzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features an aminomethyl group attached to a phenyl ring linked to a hydroxybenzamide moiety. This unique structure allows for various chemical reactivities and interactions with biological targets.
Histone Deacetylase Inhibition
One of the primary biological activities of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the removal of acetyl groups from histones, leading to chromatin condensation and reduced gene expression. By inhibiting HDACs, particularly the HDAC6 isoform, this compound can modulate gene expression related to cancer progression, making it a promising candidate for cancer therapy.
Anti-inflammatory Properties
Research indicates that this compound also exhibits anti-inflammatory effects. It has been shown to interfere with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
In Vitro Studies
- HDAC Inhibition : In biochemical assays, this compound demonstrated selective inhibition against HDAC6, with IC50 values indicating potent activity. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition.
- Cellular Effects : Studies have shown that treatment with this compound leads to increased acetylation of histones in cancer cell lines, suggesting its effectiveness in altering gene expression profiles conducive to apoptosis and reduced proliferation of cancer cells.
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound highlighted its efficacy in reducing tumor growth in xenograft models. The treatment led to significant tumor regression compared to control groups, underscoring its potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine | Selective JAK2 inhibitor | Anticancer properties |
| 4-(Aminomethyl)benzyl alcohol | Building block for pharmaceuticals | Various biological interactions |
| N-(4-(aminomethyl)phenyl)-1-hydroxy-2-naphthamide | Potential anticancer applications | HDAC inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide derivatives, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 4-(aminomethyl)aniline intermediates. Key steps include:
- Coupling agents : Use carbodiimides (e.g., DCC) with DMAP as a catalyst for amide bond formation .
- Temperature control : Reactions are conducted under reflux (e.g., 100°C in acetic acid) to optimize yields (up to 99%) .
- Purification : Recrystallization from methanol or ethanol ensures high purity, monitored by thin-layer chromatography (TLC) .
- Critical parameters : Solvent choice (e.g., glacial acetic acid) and stoichiometric ratios (1:1.5 molar ratio of amine to anhydride) significantly impact yield .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound derivatives?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.96–8.45 ppm) and amide bond integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 243.1129 for [M+H]+) with <1 ppm error .
- HPLC : Assesses purity (>95%) using reverse-phase columns (retention times: 0.88–1.21 minutes) .
Q. How does the stability of this compound vary under different pH and temperature conditions during storage?
- Methodological Answer : Stability studies should include:
- pH-dependent hydrolysis : Under acidic conditions (6M HCl, reflux), amide bonds cleave to yield 2-hydroxybenzoic acid and 4-(aminomethyl)aniline derivatives (90% degradation) .
- Temperature sensitivity : Store at –20°C in inert atmospheres to prevent oxidation. Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring is recommended .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound analogs?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors:
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Bioavailability enhancement : Formulate with cyclodextrins or liposomes to improve solubility .
- Dose-response calibration : Adjust dosing regimens based on in vitro IC50 values (e.g., 4 µM for enzyme inhibition) to account offtarget effects .
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups in this compound derivatives for enhancing target binding affinity?
- Methodological Answer :
- Substituent variation : Introduce methyl (e.g., 31 ), bromo (35 ), or methoxy (36 ) groups at the 2-hydroxybenzamide core to assess steric/electronic effects .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kallikrein-6) and validate with SPR binding assays .
- Free-energy calculations : MM-GBSA analysis quantifies contributions of specific functional groups (e.g., –NH2 vs. –OCH3) to binding .
Q. What methodologies are recommended for identifying the primary molecular targets of this compound in neurological disease models, given its promotion of oligodendrocyte growth?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from oligodendrocyte lysates .
- siRNA screening : Knock down candidate targets (e.g., kallikrein-6) to confirm functional relevance in myelination assays .
- Transcriptomic profiling : RNA-seq of treated vs. untreated oligodendrocytes identifies upregulated pathways (e.g., Wnt/β-catenin) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and protocols (e.g., MTT vs. ATP luminescence) .
- Batch variability control : Source compounds from verified suppliers (e.g., PubChem) and confirm purity via HRMS .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve outliers .
Notes on Sources
- Primary references : PubChem, peer-reviewed journals (e.g., Medicinal Chemistry Research), and patents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
